molecular formula C7H12ClFO2S B1448748 (1-Fluorocyclohexyl)methanesulfonyl chloride CAS No. 1803572-07-7

(1-Fluorocyclohexyl)methanesulfonyl chloride

Cat. No.: B1448748
CAS No.: 1803572-07-7
M. Wt: 214.69 g/mol
InChI Key: YGZLCDRQMGWURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Fluorocyclohexyl)methanesulfonyl chloride” is an organic compound . It is often abbreviated as MsCl in reaction schemes or equations .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H12ClFO2S . The InChI code is 1S/C7H12ClFO2S/c8-12(10,11)6-7(9)4-2-1-3-5-7/h1-6H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 214.69 . The compound appears as an oil . The storage temperature is +4 °C .

Scientific Research Applications

  • Selective Fluorination

    A study by Makino & Yoshioka (1987) demonstrated the use of methanesulfonyl fluoride and cesium fluoride for selective fluorination of various benzyl alcohols via nucleophilic substitution. This indicates the compound's potential in specific fluorination processes.

  • Electrochemical Properties

    Su, Winnick, & Kohl (2001) explored the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid. Their research suggests its use in advanced material science, particularly in cathode development.

  • Acceleration of Chemical Reactions

    Kitz & Wilson (1963) observed that methanesulfonyl fluoride accelerates the rate of reaction of acetylcholinesterase, pointing to its role in biochemistry and enzyme studies.

  • Solvolysis Studies

    Research by Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza (2007) provided insights into the solvolysis of methanesulfonic anhydride, comparing it with methanesulfonyl chloride solvolyses. This highlights its significance in understanding reaction mechanisms and kinetics.

  • Organic Synthesis

    A study by King, Baines, Netherton, & Dave (2000) on bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides discussed their reactions in organic synthesis, indicating their utility in complex organic compound formations.

  • Reduction and Isomerization Studies

    Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu (2007) investigated the one-electron reduction of methanesulfonyl chloride and its role in isomerization of unsaturated fatty acids, showing its potential in chemical transformation studies.

  • Catalytic Reactions

    Rosen, Ruble, Beauchamp, & Navarro (2011) reported on the Pd-catalyzed N-arylation of methanesulfonamide, using methanesulfonyl chloride. This illustrates its use in catalysis and synthesis of complex molecules.

  • Methanesulfonyl Chloride Synthesis

    Zhao Li-fang's 2002 study on the synthesis of methyl sulfonamide using methanesulfonyl chloride as a raw material underlines its importance in industrial chemical synthesis.

Safety and Hazards

“(1-Fluorocyclohexyl)methanesulfonyl chloride” is classified as dangerous . The hazard statements include H314-H335 . Precautionary statements include P260-P261-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P312-P363-P403+P233-P405-P501 .

Biochemical Analysis

Biochemical Properties

(1-Fluorocyclohexyl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic sites on these biomolecules. This interaction can lead to the formation of stable sulfonamide bonds, which are crucial in studying enzyme mechanisms and protein functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in downstream signaling pathways and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins. This covalent modification can inhibit or activate enzymes, depending on the site of modification. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to hydrolysis or other degradation processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and organ damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze sulfonylation reactions. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its broader biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with target biomolecules in the appropriate cellular context .

Properties

IUPAC Name

(1-fluorocyclohexyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClFO2S/c8-12(10,11)6-7(9)4-2-1-3-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZLCDRQMGWURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Fluorocyclohexyl)methanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
(1-Fluorocyclohexyl)methanesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
(1-Fluorocyclohexyl)methanesulfonyl chloride
Reactant of Route 4
(1-Fluorocyclohexyl)methanesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
(1-Fluorocyclohexyl)methanesulfonyl chloride
Reactant of Route 6
(1-Fluorocyclohexyl)methanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.